
Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of hexahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core, substituted with various functional groups, including a bromophenyl group, a phenyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the hexahydroquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents on the bromophenyl ring .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Studies have shown that quinoline derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 10 to 30 µM. The mechanism often involves apoptosis induction through caspase activation and modulation of cell cycle regulators .
- Antibacterial and Antifungal Properties :
-
Anti-inflammatory Effects :
- The anti-inflammatory properties of this compound have been documented through its ability to inhibit nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Biological Research
The compound serves as a valuable building block for synthesizing more complex organic molecules in pharmacological studies. Its unique structure allows for modifications that can enhance biological activity or target specificity.
Industrial Applications
In the industrial sector, this compound can be utilized as a catalyst in various chemical reactions or as a precursor in the development of new materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit comparable biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are often used in similar applications.
Thiazole Derivatives: These compounds also feature a heterocyclic ring and are used in medicinal chemistry for their antimicrobial and anticancer properties
Uniqueness
What sets Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and the resulting biological activity. The presence of both bromophenyl and phenyl groups, along with the hexahydroquinoline core, contributes to its distinct chemical behavior and potential therapeutic applications .
Biological Activity
Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
- Molecular Formula : C20H23BrN2O4
- Molecular Weight : 419.31 g/mol
- Structural Features :
- A hexahydroquinoline core
- A carboxylate group that enhances solubility and bioactivity
- A bromophenyl substituent which may influence interaction with biological targets
Anticancer Activity
Several studies have evaluated the anticancer potential of quinoline derivatives similar to this compound. For instance:
-
In Vitro Studies :
- Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study indicated that certain quinoline derivatives inhibited cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 10 to 30 µM .
- The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Case Study :
Antibacterial and Antifungal Activity
Quinoline derivatives are also recognized for their antibacterial and antifungal properties:
- Mechanism :
- Research Findings :
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives have been well-documented:
- Inhibition of Nitric Oxide Production :
- Case Study :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-component Hantzsch-type reactions. For example, analogous hexahydroquinoline derivatives are prepared by cyclocondensation of β-keto esters, aldehydes (e.g., 4-bromobenzaldehyde), and ammonium acetate in ethanol under reflux. Catalytic methods, such as chromium-catalyzed cyclization (for structurally related quinolines), can enhance regioselectivity and yield . Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane gradients), followed by recrystallization from ethanol. Characterization relies on 1H/13C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, in related hexahydroquinoline derivatives, SC-XRD reveals chair conformations of the cyclohexene ring and planar arrangements of substituents like the 4-bromophenyl group. Key bond angles (e.g., C–Br ≈ 119.6°) and torsion angles are validated against computational models (DFT). Powder XRD and differential scanning calorimetry (DSC) further assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Cr, Cu) enhance cyclization efficiency. For example, Cr(III) catalysts in DCM at 60°C improve yields by 15–20% in analogous quinoline syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce regioselectivity. Ethanol or toluene balances reactivity and selectivity .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like ester hydrolysis.
A comparative table of optimized conditions from literature:
Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
None | Ethanol | Reflux | 65 | |
Cr(acac)₃ | DCM | 60 | 82 | |
Cu(OAc)₂ | Toluene | 80 | 78 |
Q. What strategies resolve enantiomeric mixtures if stereocenters are present in the hexahydroquinoline core?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. Retention times are calibrated against racemic standards .
- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) in ethanol, followed by fractional crystallization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) during synthesis to induce enantioselectivity. For example, BINOL-phosphoric acid catalysts achieve >90% ee in related dihydropyridine syntheses .
Q. How do electronic effects of the 4-bromophenyl substituent influence the compound’s reactivity or biological activity?
- Methodological Answer :
- Computational Analysis : DFT calculations (e.g., Gaussian 09) assess electron-withdrawing effects of the bromine atom. The 4-bromophenyl group reduces electron density at the quinoline N-atom, altering hydrogen-bonding capacity in protein-ligand interactions .
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with halogen substituents (Cl, F) or electron-donating groups (e.g., OMe). Bioassays (e.g., antimicrobial or antioxidant activity) reveal that bromine’s electronegativity enhances binding to hydrophobic enzyme pockets .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for similar hexahydroquinoline derivatives?
- Methodological Answer :
- Validation via R-Factors : Cross-check reported R-values (e.g., R < 0.05 indicates high reliability). For example, conflicting bond lengths in (C–Br = 1.89 Å) vs. (1.91 Å) may arise from temperature-dependent lattice distortions.
- Database Cross-Referencing : Use the Cambridge Structural Database (CSD) to compare geometric parameters (e.g., C–C–Br angles) across studies. Outliers are re-evaluated using Hirshfeld surface analysis to identify intermolecular interactions (e.g., Br···H contacts) that distort geometry .
Properties
Molecular Formula |
C26H26BrNO3 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO3/c1-15(2)31-26(30)23-16(3)28-21-13-19(17-7-5-4-6-8-17)14-22(29)25(21)24(23)18-9-11-20(27)12-10-18/h4-12,15,19,24,28H,13-14H2,1-3H3 |
InChI Key |
JEQUZSCIXCRXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C(=O)OC(C)C |
Origin of Product |
United States |
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